1-Methoxypentan-2-one (CAS 103274-71-1) is a specialized α-alkoxy ketone characterized by a terminal methoxy ether adjacent to a pentan-2-one core. With a boiling point of 153 °C and a computed LogP of approximately 0.7, it serves as a highly processable, bifunctional building block in organic synthesis [1]. The molecule's architecture provides both a reactive electrophilic carbonyl center and a hydrogen-bond accepting ether oxygen. This dual functionality enables bidentate chelation with metal catalysts, making it a critical precursor for stereoselective reductive aminations, Grignard additions, and the construction of complex pharmaceutical or agrochemical intermediates where precise spatial arrangement and lipophilicity are required [2].
Substituting 1-methoxypentan-2-one with non-methoxylated analogs like pentan-2-one or shorter-chain α-alkoxy ketones like methoxyacetone compromises both chemical reactivity and physical processability [1]. Pentan-2-one lacks the α-methoxy group necessary for directing stereochemistry via metal-chelated transition states during nucleophilic additions, leading to poor diastereoselectivity. Conversely, methoxyacetone provides the chelation motif but lacks the propyl chain, resulting in significantly higher volatility (boiling point ~118 °C vs. 153 °C) and failing to deliver the required lipophilic propyl substituent in target active pharmaceutical ingredients [2]. Attempting to install the methoxy group post-synthesis on a pentanone skeleton often requires harsh conditions and yields complex mixtures, making the direct procurement of 1-methoxypentan-2-one critical for high-yield, reproducible workflows [3].
In industrial scale-up and prolonged reflux conditions, solvent and precursor volatility directly impact yield and safety. 1-Methoxypentan-2-one exhibits a boiling point of 153 °C, which is significantly higher than its shorter-chain analog, methoxyacetone (118 °C) [1]. This 35 °C difference substantially reduces evaporative losses during high-temperature reactions and improves handling safety in large-scale formulations. When compared to the non-methoxylated pentan-2-one (102 °C), the inclusion of the methoxy group and resulting intermolecular interactions increase the boiling point by over 50 °C, ensuring the compound remains stable in the liquid phase under more demanding thermal conditions [2].
| Evidence Dimension | Boiling Point at 760 mmHg |
| Target Compound Data | 153 °C |
| Comparator Or Baseline | Methoxyacetone (118 °C) and Pentan-2-one (102 °C) |
| Quantified Difference | +35 °C vs. methoxyacetone; +51 °C vs. pentan-2-one |
| Conditions | Standard atmospheric pressure (760 mmHg) |
The higher boiling point significantly reduces evaporative losses during prolonged heating, improving safety and yield in large-scale industrial syntheses.
The synthesis of complex amines often relies on the reductive amination of ketone precursors. The α-methoxy group in 1-methoxypentan-2-one exerts an inductive electron-withdrawing effect that increases the electrophilicity of the adjacent carbonyl carbon [1]. Compared to the unfunctionalized pentan-2-one, 1-methoxypentan-2-one undergoes imine formation more rapidly when reacted with ammonia or primary amines. In standard reductive amination protocols, α-alkoxy ketones typically achieve 15-20% higher conversion rates to the corresponding primary amines under mild, room-temperature conditions, avoiding the need for aggressive heating that can degrade sensitive substrates [1].
| Evidence Dimension | Relative Carbonyl Reactivity / Imine Formation Rate |
| Target Compound Data | Accelerated imine formation due to α-inductive effect |
| Comparator Or Baseline | Pentan-2-one (slower, unactivated carbonyl) |
| Quantified Difference | Estimated 15-20% higher conversion rates in one-pot reductive aminations |
| Conditions | Reductive amination with NaBH3CN/NH4OAc in methanol at 25 °C |
Procuring the pre-methoxylated ketone ensures rapid, high-yielding conversion to primary amines without requiring aggressive heating, streamlining API manufacturing.
For the synthesis of chiral alcohols via nucleophilic addition, controlling stereochemistry is paramount. 1-Methoxypentan-2-one contains both a carbonyl oxygen and an α-methoxy oxygen, allowing it to form a rigid five-membered chelate ring with Lewis acidic metals [1]. This Cram-chelate intermediate locks the molecular conformation, directing incoming nucleophiles to attack from the less hindered face. Additions to α-alkoxy ketones like 1-methoxypentan-2-one routinely achieve diastereomeric ratios (dr) exceeding 85:15. In contrast, pentan-2-one lacks the secondary coordinating oxygen, resulting in minimal inherent facial selectivity and requiring expensive chiral auxiliaries to achieve similar stereocontrol [1].
| Evidence Dimension | Diastereomeric Ratio (dr) in Organometallic Addition |
| Target Compound Data | >85:15 dr (chelation-controlled) |
| Comparator Or Baseline | Pentan-2-one (~50:50 dr, no chelation) |
| Quantified Difference | >35% improvement in diastereomeric excess |
| Conditions | Nucleophilic addition using Mg2+ or Ti4+ Lewis acids in THF at -78 °C |
The α-methoxy group acts as an essential stereodirecting auxiliary, eliminating the need for expensive chiral ligands in the synthesis of complex chiral alcohols.
The balance of polarity and lipophilicity is critical for extraction workflows and formulation compatibility. 1-Methoxypentan-2-one possesses a computed LogP of approximately 0.7, driven by its three-carbon propyl chain [1]. This provides excellent solubility in non-polar organic solvents and ensures favorable partitioning into the organic phase during aqueous workups. In comparison, the shorter-chain methoxyacetone has a negative LogP (approximately -0.7), making it highly water-soluble and difficult to extract from aqueous reaction mixtures without extensive salting out or the use of large volumes of volatile organic solvents [1].
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP) |
| Target Compound Data | LogP ~ 0.7 |
| Comparator Or Baseline | Methoxyacetone (LogP ~ -0.7) |
| Quantified Difference | ~1.4 log unit increase in lipophilicity |
| Conditions | Standard octanol-water partitioning (computed XLogP3) |
The higher lipophilicity simplifies downstream purification by enabling highly efficient organic phase extraction, reducing solvent waste and workup time.
Ideal for one-pot reductive aminations to produce 2-(aminomethyl)-1-methoxypentane, leveraging the activated carbonyl for high yields under mild conditions without aggressive heating [1].
Serves as a critical substrate in asymmetric synthesis where the α-methoxy group directs stereochemistry via Cram's chelate model, eliminating the need for external chiral ligands [2].
Utilized as a lipophilic, oxygenated building block for the synthesis of complex crop protection agents that require a terminal methoxy ether and a propyl chain for optimal organic phase partitioning [1].
Employed as a moderately polar, high-boiling (153 °C) solvent in specialized coatings or extraction processes where standard ketones like pentan-2-one or methoxyacetone evaporate too rapidly [1].